Perfluoro-3-methylbutyl iodide
Overview
Description
Perfluoro-3-methylbutyl iodide is a polyhalogenated compound extensively studied for its unique properties and applications in chemistry. It's part of a broader class of perfluoroalkyl iodides which are known for their reactivity and role in various chemical processes.
Synthesis Analysis
- Synthesis from 2H,2H-Hexafluoro-1-Iodo-3-Trifluoromethylbutane : Perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane. This compound is obtained from the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
- Improved Preparation Method : An improved preparation method involves dehalogenofluorination with copper powder of perfluoro-(2-iodo- or 2-bromo-3-methylbut-2-ene) (Bosbury, Fields, Haszeldine, & Moran, 1976).
Molecular Structure Analysis
The molecular structure of perfluoro-3-methylbutyl iodide and its derivatives is characterized by the presence of multiple fluorine atoms which significantly alter the physical and chemical properties of the compound. X-ray analysis and spectroscopic methods are often used for structural characterization.
Chemical Reactions and Properties
- Nucleophilic Attack : This compound is readily attacked by nucleophiles, leading to various derivatives and reactions (Banks et al., 1969).
- Addition to C-C Multiple Bonds : Perfluorobutyl iodide efficiently adds to C-C multiple bonds under specific conditions (Rong & Keese*, 1990).
- Photochemical Reactions : Photochemical reactions involving perfluoroalkyl iodides have been reported, demonstrating their potential in synthesis (Wang, Wang, Li, He, & Chen, 2017).
Scientific Research Applications
Environmental Impact and Partitioning Behavior
Perfluoro-3-methylbutyl iodide, as part of the broader category of polyfluorinated iodine alkanes (FIAs), has been identified in the environment, particularly around fluorochemical manufacturing plants. These compounds, including perfluorinated iodine alkanes and polyfluorinated telomer iodides, exhibit a wide concentration range in ambient air. Their presence in different environmental matrices and their volatility suggest they can be released into the atmosphere, potentially contributing to the formation and distribution of polyfluorinated alcohols, aldehydes, and carboxylic acid derivatives under oxidative conditions (Ruan et al., 2010).
Chemical Synthesis and Material Science
The rearrangement and double fluorination reactions involving alkyl iodides, including perfluoro-3-methylbutyl iodide, with xenon difluoride have been studied. These reactions yield products through a neopentyl rearrangement process, highlighting the compound's utility in synthetic chemistry for creating gem-difluoro products (Patrick et al., 2000).
Fuel Cell Technology
In the context of fuel cell technology, perfluoro-3-methylbutyl iodide-related compounds have been investigated for their role in the infra-red spectra of perfluorinated ionomer membranes, which are crucial for the operation of fuel cells. This research aims to identify spectral bands that can signify membrane fragmentation, thus contributing to the understanding and improvement of fuel cell membrane durability (Danilczuk et al., 2011).
Photovoltaic Applications
Perfluoro-3-methylbutyl iodide has also been explored in the domain of photovoltaic applications, particularly in enhancing the lifetime of perovskite solar cells. A study introduced an imidazolium iodide dopant with a perfluorous appendage, leading to prolonged device activities without compromising efficiency. This indicates the compound's potential in developing more stable and durable solar energy technologies (Salado et al., 2016).
Future Directions
While specific future directions for Perfluoro-3-methylbutyl iodide are not mentioned in the search results, there are discussions about the potential of iodine clocks in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, the development of blue perovskite light-emitting diodes (PeLEDs) is discussed, indicating potential future directions in this field .
properties
IUPAC Name |
1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRKACBONFPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379876 | |
Record name | Perfluoro-3-methylbutyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-3-methylbutyl iodide | |
CAS RN |
1514-90-5 | |
Record name | 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-3-methylbutyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroisopentyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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